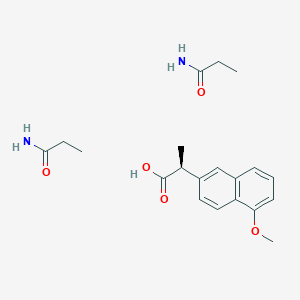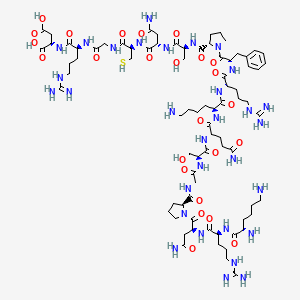
Phosphorylase kinase beta-subunit fragment(420-436)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorylase kinase beta-subunit fragment (420-436) is a peptide fragment derived from the beta-subunit of phosphorylase kinase. Phosphorylase kinase is a serine/threonine-specific protein kinase that plays a crucial role in the regulation of glycogen metabolism by activating glycogen phosphorylase, which releases glucose-1-phosphate from glycogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorylase kinase beta-subunit fragment (420-436) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of phosphorylase kinase beta-subunit fragment (420-436) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Phosphorylase kinase beta-subunit fragment (420-436) can undergo various chemical reactions, including:
Oxidation: The cysteine residue in the peptide can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HATU or DIC.
Major Products Formed
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Phosphorylase kinase beta-subunit fragment (420-436) has several scientific research applications:
Chemistry: Used as a model peptide for studying protein phosphorylation and dephosphorylation mechanisms.
Biology: Investigated for its role in glycogen metabolism and regulation of phosphorylase kinase activity.
Medicine: Potential therapeutic target for diseases related to glycogen storage and metabolism.
Industry: Utilized in the development of peptide-based assays and diagnostic tools
Mechanism of Action
Phosphorylase kinase beta-subunit fragment (420-436) exerts its effects by interacting with the catalytic subunit of phosphorylase kinase. This interaction leads to the activation of glycogen phosphorylase, which catalyzes the release of glucose-1-phosphate from glycogen. The molecular targets involved include serine/threonine residues on the glycogen phosphorylase enzyme .
Comparison with Similar Compounds
Similar Compounds
Phosphorylase kinase alpha-subunit fragment: Another peptide fragment from phosphorylase kinase with similar regulatory functions.
Glycogen phosphorylase peptide fragments: Peptides derived from glycogen phosphorylase that also play roles in glycogen metabolism.
Uniqueness
Phosphorylase kinase beta-subunit fragment (420-436) is unique due to its specific sequence and role in the activation of glycogen phosphorylase. Its ability to modulate glycogen metabolism makes it a valuable tool for studying metabolic pathways and developing therapeutic interventions .
Properties
Molecular Formula |
C79H131N31O25S |
|---|---|
Molecular Weight |
1947.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C79H131N31O25S/c80-24-6-4-15-41(82)62(120)99-44(18-9-27-93-78(88)89)66(124)105-49(33-58(85)115)75(133)109-29-11-20-54(109)72(130)96-36-60(117)98-51(37-111)70(128)102-46(22-23-56(83)113)68(126)100-43(16-5-7-25-81)65(123)101-45(19-10-28-94-79(90)91)67(125)104-48(31-40-13-2-1-3-14-40)74(132)110-30-12-21-55(110)73(131)107-52(38-112)71(129)103-47(32-57(84)114)69(127)108-53(39-136)63(121)95-35-59(116)97-42(17-8-26-92-77(86)87)64(122)106-50(76(134)135)34-61(118)119/h1-3,13-14,41-55,111-112,136H,4-12,15-39,80-82H2,(H2,83,113)(H2,84,114)(H2,85,115)(H,95,121)(H,96,130)(H,97,116)(H,98,117)(H,99,120)(H,100,126)(H,101,123)(H,102,128)(H,103,129)(H,104,125)(H,105,124)(H,106,122)(H,107,131)(H,108,127)(H,118,119)(H,134,135)(H4,86,87,92)(H4,88,89,93)(H4,90,91,94)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 |
InChI Key |
LZOBPNWVDGTPDV-PKQBMPBTSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


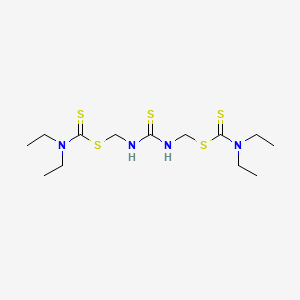
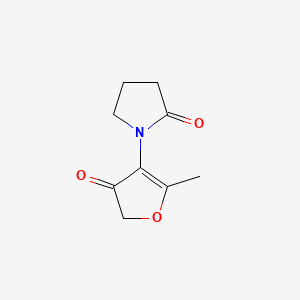
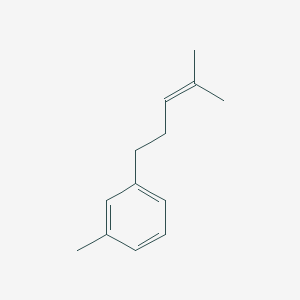
![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)
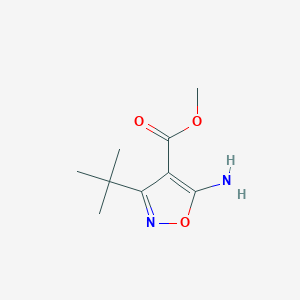


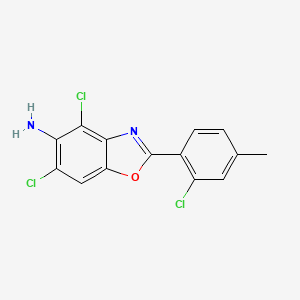
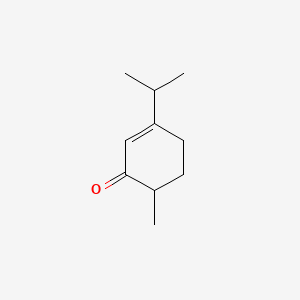
![(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B13813316.png)


